molecular formula C6H4INO3 B1296312 2-Iodo-4-nitrophenol CAS No. 89487-91-2

2-Iodo-4-nitrophenol

Cat. No. B1296312
CAS RN: 89487-91-2
M. Wt: 265.01 g/mol
InChI Key: BKQFOYCEUMVWOW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .


Synthesis Analysis

The synthesis of 2-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrophenol can be represented by the SMILES string Oc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The nitro group in 2-Iodo-4-nitrophenol can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .


Physical And Chemical Properties Analysis

2-Iodo-4-nitrophenol is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Chemical Synthesis

“2-Iodo-4-nitrophenol” is used in chemical synthesis . It is a compound with the empirical formula C6H4INO3 and a molecular weight of 265.01 . It is often used in the synthesis of other chemical compounds due to its reactivity.

Iodination of Aromatic Compounds

This compound plays a significant role in the iodination of various industrially and pharmaceutically important substituted aromatics . The iodination process is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Catalytic Reduction of Organic Dyes

“2-Iodo-4-nitrophenol” can be used in the catalytic reduction of organic dyes . This process is important in the treatment of waste water from textile industries, where a large amount of organic dyes are used.

Photocatalytic Activity

The compound has been studied for its photocatalytic activity . The use of a lower temperature contributed to the improvement of the photocatalytic activity . This property is useful in environmental remediation, as photocatalysis can help degrade organic pollutants.

Pharmaceutical Applications

As mentioned earlier, “2-Iodo-4-nitrophenol” is used in the iodination of various pharmaceutically important substituted aromatics . This makes it a valuable compound in the pharmaceutical industry, where iodinated aromatic compounds are often used in the synthesis of drugs.

Industrial Applications

In addition to its pharmaceutical applications, “2-Iodo-4-nitrophenol” is also used in the iodination of various industrially important substituted aromatics . This makes it a valuable compound in various industries, including the manufacturing of dyes, polymers, and other chemical products.

Safety and Hazards

2-Iodo-4-nitrophenol is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing dust and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFOYCEUMVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301140
Record name 2-iodo-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-nitrophenol

CAS RN

89487-91-2
Record name 89487-91-2
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Record name 2-iodo-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-nitrophenol
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